molecular formula C10H13N B1210318 N-Benzylcyclopropylamine CAS No. 13324-66-8

N-Benzylcyclopropylamine

Cat. No.: B1210318
CAS No.: 13324-66-8
M. Wt: 147.22 g/mol
InChI Key: USBAUXJPPHVCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

N-Cyclopropylbenzylamine has several hazard statements associated with it. It is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and Acute Tox. 4 . It is recommended to handle it with appropriate personal protective equipment and use only under a chemical fume hood .

Mechanism of Action

Target of Action

N-Benzylcyclopropylamine, also known as N-benzylcyclopropanamine or N-Cyclopropylbenzylamine, is a compound that has been shown to interact with the Cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, within the body.

Mode of Action

this compound acts as a partial suicide inactivator of the P450 enzymes The compound achieves this through a ring-opening mechanism, which involves the breaking of a ring structure within the compound . This interaction with the P450 enzymes leads to changes in the metabolic processes within the body.

Biochemical Pathways

The interaction of this compound with the P450 enzymes affects various biochemical pathways. One of these is the metabolism of cyclic amines, such as this compound itself . This pathway involves the bioactivation of the compound to iminium intermediates, which are associated with covalent binding to macromolecules .

Pharmacokinetics

Its metabolism, as mentioned above, involves interaction with the P450 enzymes . The excretion process of the compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the activity of the P450 enzymes . By acting as a partial suicide inactivator, the compound can affect the metabolism of other substances within the body. This could potentially lead to changes in the efficacy and side effects of certain drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances that also interact with the P450 enzymes could potentially affect the compound’s ability to bind to these enzymes and inhibit their activity . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its ability to undergo the ring-opening mechanism .

Biochemical Analysis

Biochemical Properties

N-Cyclopropylbenzylamine plays a significant role in biochemical reactions, particularly in the inactivation of enzymes. One notable interaction is with mitochondrial monoamine oxidase, where N-Cyclopropylbenzylamine acts as an inactivator . This interaction is time-dependent and concentration-dependent, indicating that the compound’s efficacy is influenced by its concentration and exposure duration. Additionally, the inactivation process is protected by the substrate and product of the enzyme, suggesting a competitive inhibition mechanism .

Cellular Effects

N-Cyclopropylbenzylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with mitochondrial monoamine oxidase can lead to alterations in the levels of monoamines, which are crucial signaling molecules in cells . These changes can impact cell function, including neurotransmission and metabolic processes. Furthermore, the compound’s effects on gene expression may result in the upregulation or downregulation of specific genes involved in cellular metabolism and signaling pathways.

Molecular Mechanism

At the molecular level, N-Cyclopropylbenzylamine exerts its effects through binding interactions with biomolecules, particularly enzymes. The compound’s inactivation of mitochondrial monoamine oxidase involves binding to the enzyme’s active site, leading to enzyme inhibition . This inhibition can result in decreased enzyme activity and subsequent changes in the levels of monoamine substrates and products. Additionally, N-Cyclopropylbenzylamine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of N-Cyclopropylbenzylamine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inactivation of mitochondrial monoamine oxidase by N-Cyclopropylbenzylamine is not reversed by exhaustive dialysis, indicating that the compound forms a stable and irreversible complex with the enzyme . This stability suggests that the compound’s effects on cellular function may persist over extended periods, even after the initial exposure.

Metabolic Pathways

N-Cyclopropylbenzylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inactivation of mitochondrial monoamine oxidase suggests its involvement in the metabolism of monoamines, which are essential neurotransmitters and signaling molecules . This interaction can affect metabolic flux and the levels of monoamine metabolites, potentially influencing various physiological processes.

Subcellular Localization

N-Cyclopropylbenzylamine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with mitochondrial monoamine oxidase suggests localization within mitochondria, where it can exert its inhibitory effects on the enzyme . This subcellular targeting is critical for the compound’s role in modulating cellular processes and enzyme activity.

Comparison with Similar Compounds

N-Benzylcyclopropylamine can be compared with other similar compounds, such as N-Benzyl-N-Cyclopropylamine and N-Cyclopropylmethylamine. These compounds share structural similarities but differ in their chemical properties and applications. For example, N-Benzyl-N-Cyclopropylamine is also used as a pharmaceutical intermediate, but it has different reactivity and synthesis methods . N-Cyclopropylmethylamine, on the other hand, has distinct applications in the production of polymers and resins .

Properties

IUPAC Name

N-benzylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBAUXJPPHVCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158024
Record name N-Cyclopropylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-66-8
Record name N-Cyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13324-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclopropylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared analogously as described for benzyl-cyclopropylmethylamine. TLC, Rf (CH2Cl2/MeOH 95:5)=0.1, MS (LC-MS): 148.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylcyclopropylamine
Reactant of Route 2
Reactant of Route 2
N-Benzylcyclopropylamine
Reactant of Route 3
Reactant of Route 3
N-Benzylcyclopropylamine
Reactant of Route 4
Reactant of Route 4
N-Benzylcyclopropylamine
Reactant of Route 5
Reactant of Route 5
N-Benzylcyclopropylamine
Reactant of Route 6
Reactant of Route 6
N-Benzylcyclopropylamine
Customer
Q & A

A: N-Cyclopropylbenzylamine (N-CBA) acts as a mechanism-based inactivator of MAO. [, , ] This means that N-CBA requires enzymatic activation by MAO to form a reactive species that irreversibly binds to the enzyme. The enzyme first oxidizes N-CBA at the cyclopropyl group, leading to the opening of the cyclopropyl ring. [, ] This reactive intermediate then forms a stable adduct with an active site amino acid residue, permanently inactivating the enzyme. [] This inactivation leads to a decrease in MAO activity, potentially affecting the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.

A: Introducing an alpha-methyl group to N-CBA, creating N-Cyclopropyl-alpha-methylbenzylamine (N-C alpha MBA), significantly impacts its interaction with MAO. [] While both N-CBA and N-C alpha MBA can be oxidized at either the benzyl methylene or the cyclopropyl group, the alpha-methylation shifts the preference towards cyclopropyl oxidation. [] This results in a substantial increase in the inactivation of MAO by N-C alpha MBA compared to N-CBA. []

A: Yes, the inactivation of MAO by N-CBA can be reversed by certain amines, particularly those with an aromatic ring. [] These amines reactivate the enzyme through a time-dependent process that exhibits saturation kinetics. [] The reactivation mechanism likely involves the formation of a Schiff base with the adduct formed between N-CBA and the active site amino acid residue. [] Subsequent beta-elimination regenerates the active enzyme and releases a modified form of N-CBA as acrolein imine. []

A: Tritium labeling studies using N-[1-3H]CBA provided crucial insights into the mechanism of MAO inactivation. [] These studies demonstrated that the inactivation leads to the incorporation of tritium into the enzyme and the release of [3H]acrolein. [] Furthermore, reactivation of the inactivated enzyme with benzylamine led to the release of one equivalent of tritium as [3H]acrolein. [] This finding confirmed that the cyclopropyl group is the site of oxidation leading to enzyme inactivation and that the adduct formation occurs with an active site residue.

A: Yes, researchers have synthesized structural analogs of N-Cyclopropylbenzylamine, aiming to target aldehyde dehydrogenase (ALDH) instead of MAO. [] These analogs replaced the propargyl group of pargyline with cyclopropyl, allyl, or 2,2,2-trichloroethyl groups. [] The goal was to generate ALDH inhibitors like cyclopropanone, acrolein, or chloral through in vivo metabolism by cytochrome P450 enzymes. []

A: Several publications detail the synthetic procedures for N-Cyclopropylbenzylamine and related compounds. You can find the synthesis of N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, as well as [phenyl-14C]-N-Cyclopropylbenzylamine in the paper by Silverman and Hoffman. [] Another study describes the synthesis of N-Cyclopropyltryptamines. [] Additionally, the preparation of N,N-dialkylated-5,6-methylenedioxytryptamines and N-cyclopropyl-5,6-methylenedioxytryptamine, which involve a novel synthesis of N-methyl- and N-benzylcyclopropylamine, is reported. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.